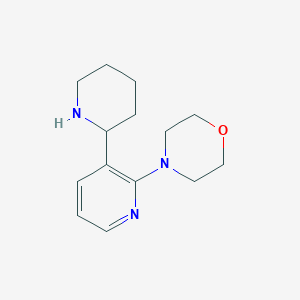

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15849577

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O |

|---|---|

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 4-(3-piperidin-2-ylpyridin-2-yl)morpholine |

| Standard InChI | InChI=1S/C14H21N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7,13,15H,1-2,5-6,8-11H2 |

| Standard InChI Key | QTCZPIBEWSBKQO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C2=C(N=CC=C2)N3CCOCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine consists of a pyridine ring substituted at positions 2 and 3 with morpholine and piperidine groups, respectively. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, adopts a chair conformation in crystalline states, as observed in structurally related compounds . The piperidine moiety, a saturated six-membered amine ring, likely contributes basicity and conformational flexibility, facilitating interactions with biological targets.

The pyridine ring’s electronic environment is influenced by the electron-donating morpholine group and the steric effects of the piperidine substituent. This arrangement may lead to distinct tautomeric or protonation states under physiological conditions, analogous to substituted pyridines in antimalarial agents .

Computed Physicochemical Parameters

Based on structurally similar compounds , key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O |

| Molecular Weight | 261.33 g/mol |

| XLogP3 | ~2.4–2.8 |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 4 (morpholine O, pyridine N, piperidine N) |

| Topological Polar Surface Area | ~50–60 Ų |

The moderate lipophilicity (XLogP3 ~2.6) suggests balanced membrane permeability and solubility, while the polar surface area indicates potential for central nervous system penetration .

Synthetic Strategies and Challenges

Retrosynthetic Analysis

Two primary synthetic routes are proposed based on methods for analogous systems :

-

Pyridine Core Functionalization:

-

Modular Assembly:

Optimization Considerations

Key challenges include:

-

Regioselectivity: Avoiding bis-adduct formation during substitutions.

-

Piperidine Stereochemistry: Potential racemization at the piperidine C2 position during synthesis.

-

Purification: High polarity necessitates chromatographic techniques or crystallization from ethanol/water mixtures .

Biological Activity and Target Engagement

Antimalarial Activity

Trisubstituted pyrimidines bearing pyridyl and morpholine groups exhibit Plasmodium falciparum inhibition (EC50 = 0.03–1.5 µM) . The query compound’s piperidine group could mimic the 4-pyridyl substituent’s role in disrupting parasite heme detoxification, while reducing CYP450 inhibition through steric shielding of the basic nitrogen .

Crystallographic and Conformational Analysis

Solid-State Structure

In analogous azo-linked morpholine-pyridine systems, X-ray diffraction reveals:

-

Morpholine Conformation: Chair geometry with N and O atoms displaced 0.192–0.273 Å from the mean plane .

-

Pyridine-Piperidine Dihedral Angle: ~55.8° between morpholine and pyridine planes, optimizing π-π stacking potential .

-

Bond Lengths:

While the query compound lacks an azo group, these data suggest that steric interactions between the morpholine and piperidine substituents will enforce a non-planar geometry, influencing target binding.

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: Moderate LogP (~2.6) supports intestinal permeability.

-

Metabolism: Predicted CYP3A4/2D6 substrates due to piperidine basicity .

-

Excretion: Renal clearance favored based on molecular weight <500 Da.

Toxicity Mitigation

Structural analogs show reduced CYP inhibition through:

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Kinase inhibition via pyridine-metal coordination.

Material Science Applications

-

Ligand Design: Chelating transition metals in catalytic systems.

-

Ionic Liquids: Morpholine/piperidine groups enable tunable polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume